(E)-(2-(thiophen-2-yl)vinyl)boronic acid
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Overview
Description
(E)-(2-(Thiophen-2-yl)vinyl)boronic acid is an organoboron compound with the molecular formula C6H7BO2S. It is characterized by the presence of a boronic acid group attached to a vinyl group, which is further connected to a thiophene ring. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(thiophen-2-yl)vinyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-(thiophen-2-yl)vinyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: The corresponding alkane.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-(2-(thiophen-2-yl)vinyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-(2-(thiophen-2-yl)vinyl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the thiophene ring can interact with various molecular targets, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(E)-(2-(Furan-2-yl)vinyl)boronic acid: Similar structure but with a furan ring instead of a thiophene ring.
(E)-(2-(Pyridin-2-yl)vinyl)boronic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-(2-(thiophen-2-yl)vinyl)boronic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C6H7BO2S |
---|---|
Molecular Weight |
154.00 g/mol |
IUPAC Name |
[(E)-2-thiophen-2-ylethenyl]boronic acid |
InChI |
InChI=1S/C6H7BO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5,8-9H/b4-3+ |
InChI Key |
YTNCGWOOWFQXLW-ONEGZZNKSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=CS1)(O)O |
Canonical SMILES |
B(C=CC1=CC=CS1)(O)O |
Origin of Product |
United States |
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